2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
“2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide” is a chemical compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” specifically, is not provided in the available resources.Scientific Research Applications
Synthesis and Evaluation as Corrosion Inhibitors
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, synthesized via amidation reactions, have been evaluated for their corrosion prevention efficiencies. These compounds, including derivatives similar in structure to 2-((1-(4-isopropylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, showed promising inhibition efficiencies in both acidic and mineral oil mediums, highlighting their potential as corrosion inhibitors for steel in various industrial applications (Yıldırım & Çetin, 2008).
Analgesic Activity
The analgesic activities of acetamide derivatives, including N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, were investigated using various nociceptive stimuli. These compounds demonstrated significant analgesic properties, indicating their potential for development into new pain management medications (Kaplancıklı et al., 2012).
Antitumor Activity
New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have shown considerable antitumor activity against various cancer cell lines. This research suggests the potential of these compounds, which share structural similarities with the query compound, in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Effects
The antimicrobial effects of novel thiazole derivatives, including 2-[(1/4-methylimidazol/triazol/tetrazol-2/3/5-yl)thio]-N-(4-substituted thiazol-2-yl) acetamide derivatives, were examined against a range of pathogenic microorganisms. These compounds showed significant antimicrobial activity, underscoring their potential in combating resistant microbial infections (Cankiliç & Yurttaş, 2017).
properties
IUPAC Name |
2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS2/c1-10(2)11-3-5-12(6-4-11)21-15(18-19-20-21)24-9-13(22)17-14-16-7-8-23-14/h3-8,10H,9H2,1-2H3,(H,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGRZGPVNWREQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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